molecular formula C17H18N2OS B269416 N-butyl-10H-phenothiazine-10-carboxamide

N-butyl-10H-phenothiazine-10-carboxamide

Cat. No.: B269416
M. Wt: 298.4 g/mol
InChI Key: FMCOEOVNUJVWGI-UHFFFAOYSA-N
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Description

N-Butyl-10H-phenothiazine-10-carboxamide is a phenothiazine derivative characterized by a carboxamide group at the 10-position of the heterocyclic core, substituted with an n-butyl chain. Phenothiazines are sulfur- and nitrogen-containing tricyclic compounds known for diverse biological activities, including antipsychotic, antihistaminic, and enzyme inhibitory properties.

Properties

Molecular Formula

C17H18N2OS

Molecular Weight

298.4 g/mol

IUPAC Name

N-butylphenothiazine-10-carboxamide

InChI

InChI=1S/C17H18N2OS/c1-2-3-12-18-17(20)19-13-8-4-6-10-15(13)21-16-11-7-5-9-14(16)19/h4-11H,2-3,12H2,1H3,(H,18,20)

InChI Key

FMCOEOVNUJVWGI-UHFFFAOYSA-N

SMILES

CCCCNC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31

Canonical SMILES

CCCCNC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Molecular Properties

Table 1: Key Molecular Properties of Phenothiazine Derivatives
Compound Name Molecular Formula Molecular Weight Substituent Type Key Functional Groups Reference
N-Butyl-10H-phenothiazine-10-carboxamide Not explicitly provided† ~318.44 (calculated) Alkyl (n-butyl) Carboxamide Target compound
N-(1-Phenylethyl)-10H-phenothiazine-10-carboxamide C21H18N2OS 346.448 Arylalkyl (1-phenylethyl) Carboxamide
N-(3-Chlorophenyl)-10H-phenothiazine-10-carboxamide C19H13ClN2OS 352.8 Aryl (chlorophenyl) Carboxamide, Chlorine
Phenyl phenothiazine-10-carboxylate C19H13NO2S 319.38 Aryl (phenyl) Ester
10-(4-Nitrophenyl)phenothiazine C18H12N2O2S 320.37 Aryl (nitrophenyl) Nitro
10-Methyl-10H-phenothiazine C13H11NS 213.30 Alkyl (methyl) None

†Molecular formula inferred as C17H18N2OS based on nomenclature.

Key Observations :

  • Electron Effects : Nitro () and chlorine () substituents introduce electron-withdrawing effects, altering redox behavior and binding interactions versus electron-donating alkyl/aryl groups.
  • Hydrogen Bonding: Carboxamide derivatives () can form hydrogen bonds, critical for target binding, while esters () lack H-bond donors.

Mechanistic Insights :

  • Carboxamides: The target compound’s carboxamide group may mimic peptide bonds, enabling interactions with proteases or kinases.
  • Nitro Derivatives: 10-(4-Nitrophenyl)phenothiazine () may act as electron acceptors in charge-transfer complexes, relevant in photodynamic therapy or sensor applications.

Conformational and Crystallographic Differences

  • Butterfly Conformation: Phenothiazines typically adopt a bent "butterfly" conformation. In 10-[(4-nitrophenyl)ethynyl]-10H-phenothiazine (), the folding angle between benzene rings is 153.87°, similar to other derivatives. The n-butyl chain in the target compound may increase steric hindrance, slightly altering dihedral angles.

Q & A

Q. What are the established synthetic routes for N-butyl-10H-phenothiazine-10-carboxamide, and how do reaction conditions influence product purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example:
  • Hydrolysis of ester derivatives : describes using potassium hydroxide (3 mmol) in ethanol/water (10 mL/5 mL) at 25°C for 12 hours to hydrolyze phenothiazine esters, yielding carboxylic acid derivatives. This method is mild but may require extended reaction times.
  • Cross-coupling reactions : reports Pd-catalyzed reactions (e.g., XPhos ligand with NaOtBu/Cs₂CO₃ bases) for functionalizing phenothiazine cores. Optimizing solvent polarity (e.g., THF vs. DMF) and temperature (60–100°C) can enhance yield.
    Key Considerations : Monitor reaction progress via TLC and purify via recrystallization (ethyl acetate) or column chromatography.

Q. How is the structural integrity of this compound confirmed experimentally?

  • Methodological Answer : Use a multi-technique approach:
  • NMR Spectroscopy : Compare ¹H/¹³C NMR peaks to analogous phenothiazine derivatives (e.g., 10H-phenothiazine-10-propanamine in ). Look for characteristic shifts: aromatic protons (δ 6.8–7.5 ppm), carboxamide carbonyl (δ ~165–170 ppm).
  • X-ray Crystallography : highlights single-crystal X-ray diffraction (room temperature, ethanol evaporation) for resolving bond angles and heterocyclic conformation.
  • Elemental Analysis : Validate C, H, N, S content (±0.4% deviation).

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to improve synthetic yield and scalability?

  • Methodological Answer : Use a factorial design of experiments (DoE) to test variables:
  • Catalyst Systems : Compare Pd(OAc)₂/XPhos () vs. CuI/ligand systems for cost-effectiveness.
  • Base Effects : NaOtBu (strong, non-nucleophilic) vs. Cs₂CO₃ (high solubility in polar solvents).
  • Solvent Screening : Test DMSO (high polarity) vs. toluene (non-polar) for sterically hindered intermediates.
    Example Optimization : achieved higher yields with Cs₂CO₃ in THF at 80°C compared to NaOtBu in DMF.

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data during characterization?

  • Methodological Answer : Follow these steps:

Cross-Validation : Replicate synthesis and compare NMR/IR data. For crystallographic discrepancies (e.g., bond length variations), re-measure using synchrotron radiation (higher resolution).

Computational Modeling : Perform DFT calculations (e.g., Gaussian09) to predict NMR chemical shifts or optimize molecular geometry. Compare with experimental data.

Literature Benchmarking : Contrast findings with structurally similar compounds (e.g., 10-(4-Nitrophenyl)ethynyl-10H-phenothiazine in ).

Q. What strategies are effective for evaluating the biological activity of this compound derivatives?

  • Methodological Answer :
  • In Vitro Assays : Use fluorescence-based assays (e.g., ROS scavenging for antioxidant activity, as in ) or enzyme inhibition studies (e.g., acetylcholinesterase for neuroactivity).
  • Dose-Response Analysis : Test derivatives at 1–100 µM concentrations; calculate IC₅₀ values using nonlinear regression (GraphPad Prism).
  • Structure-Activity Relationships (SAR) : Modify substituents (e.g., nitro groups in ) and correlate with activity trends.

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